

HPLC-MS/MS method for detection of Imidacloprid urea

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Compound of Interest

Compound Name: Imidacloprid urea

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Application Note:

Quantitative Determination of Imidacloprid Urea in Environmental Samples using HPLC-MS/MS

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the detection and quantification of **imidacloprid urea**, a key metabolite of the widely used neonicotinoid insecticide, imidacloprid. The method utilizes a robust sample preparation procedure followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry in the positive electrospray ionization (ESI) mode. This method is suitable for the analysis of **imidacloprid urea** in complex matrices such as soil and water, offering low limits of detection and quantification, excellent linearity, and high recovery.

Introduction

Imidacloprid is a systemic insecticide extensively used in agriculture to control sucking insects on a variety of crops.[1][2] Following its application, imidacloprid can be metabolized or degraded in the environment, forming several byproducts, including **imidacloprid urea**. [3] Monitoring the presence and concentration of these metabolites is crucial for assessing the environmental fate and potential toxicological impact of the parent compound. **Imidacloprid urea** has been identified as a major photodegradation product of imidacloprid.[3] This

application note provides a detailed protocol for the reliable quantification of **imidacloprid urea** using HPLC-MS/MS, a technique that offers high sensitivity and specificity.[\[4\]](#)[\[5\]](#)

Experimental

Materials and Reagents

- **Imidacloprid urea** reference standard (>99% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, Milli-Q or equivalent)
- Acetic acid (glacial, analytical grade)
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB)
- Neutral alumina

Instrumentation

- **HPLC System:** A high-performance liquid chromatography system capable of delivering reproducible gradients.
- **Mass Spectrometer:** A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Analytical Column:** A C18 reversed-phase column (e.g., Symmetry C18, 100×2.1 mm, $3.5 \mu\text{m}$).[\[1\]](#)

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined and effective approach for extracting pesticides and their metabolites from various sample matrices.^{[1][6]}

- Extraction:
 - For soil samples, weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
 - For water samples, measure 10 mL of the sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile containing 0.1% acetic acid.^[1]
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
 - Vortex vigorously for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg GCB for pigmented samples).^[1]
 - Vortex for 30 seconds.
 - Centrifuge at 10,000 rpm for 5 minutes.
- Final Preparation:
 - Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
 - The sample is now ready for HPLC-MS/MS analysis.

HPLC Conditions

Parameter	Condition
Column	Symmetry C18 (100 × 2.1 mm, 3.5 µm)[1]
Mobile Phase A	Water with 0.1% Acetic Acid[1]
Mobile Phase B	Methanol with 0.1% Acetic Acid[1]
Gradient	50% B for 2 min, ramp to 80% B until 4 min, then return to initial conditions[1]
Flow Rate	0.3 mL/min[1]
Injection Volume	10 µL[1]
Column Temperature	35 °C[1]

Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)[1]
Scan Type	Multiple Reaction Monitoring (MRM)
Spray Voltage	3500 V[1]
Evaporation Temp.	250 °C[1]
Ion Transfer Capillary Temp.	300 °C[1]
Collision Gas	Argon[1]
Sheath Gas	Nitrogen[1]
Auxiliary Gas	Nitrogen[1]

MRM Transitions for Imidacloprid Urea

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Imidacloprid Urea	212.0[1][7]	126 / 128[1]	24 / 18[1]

Results and Discussion

Method Validation

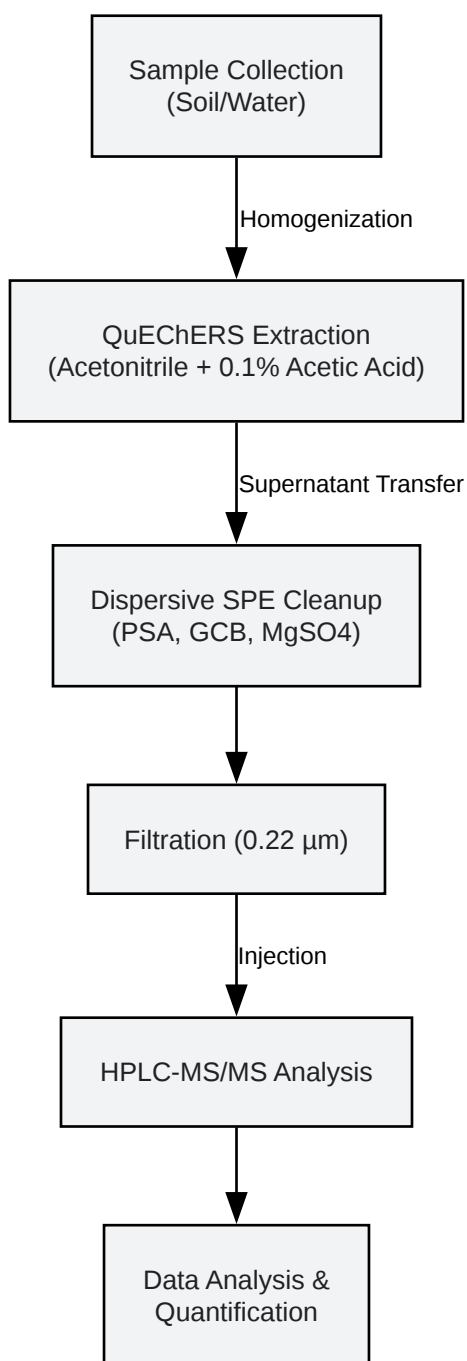
The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Quantitative Data Summary

Parameter	Result
Linearity (r^2)	> 0.99
LOD	0.02–0.5 µg/L[1]
LOQ	0.05–2.0 µg/L[1]
Recovery	80.6 – 112.7%[1]
Precision (RSD)	4.2 – 12.6%[1]

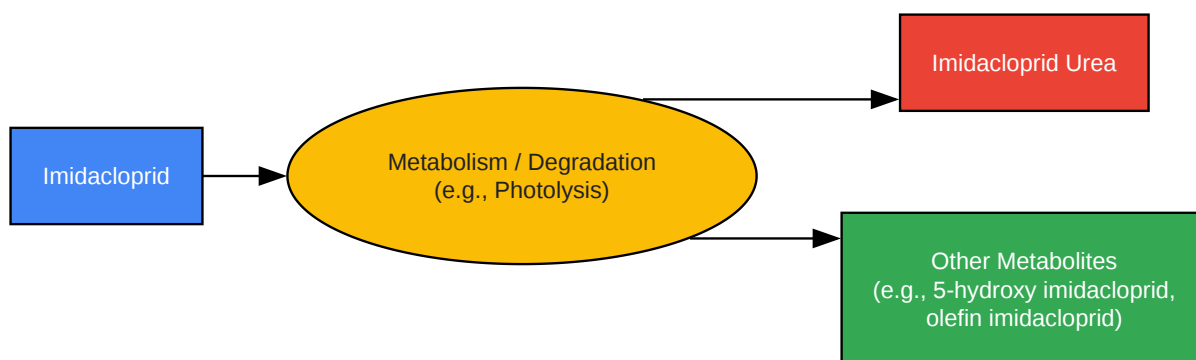
The method demonstrated excellent linearity over the tested concentration range, with a correlation coefficient (r^2) greater than 0.99. The limits of detection and quantification were found to be low, indicating high sensitivity suitable for environmental monitoring.[1] The recovery of **imidacloprid urea** from spiked samples was within the acceptable range of 80-120%, and the precision, expressed as the relative standard deviation, was below 15%, demonstrating the accuracy and reproducibility of the method.[1][6]

Experimental Workflow and Signaling Pathway Diagrams



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Caption: Experimental workflow for the determination of **Imidacloprid Urea**.



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Caption: Simplified degradation pathway of Imidacloprid.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable and robust tool for the quantification of **imidacloprid urea** in environmental samples. The use of the QuEChERS sample preparation protocol simplifies the workflow and ensures high recovery and reproducibility. The sensitivity and selectivity of the tandem mass spectrometry detection make this method ideal for routine monitoring and environmental risk assessment studies concerning imidacloprid and its metabolites.

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